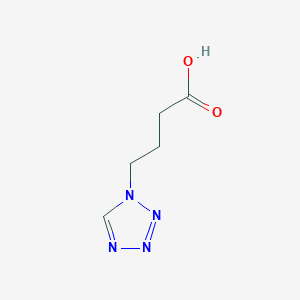

4-(1H-tetrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKHGGBURKUCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629448 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-90-9 | |

| Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1H-tetrazol-1-yl)butanoic acid CAS 92614-90-9 properties

An In-Depth Technical Guide to 4-(1H-tetrazol-1-yl)butanoic acid (CAS 92614-90-9)

Introduction

This compound, identified by CAS Number 92614-90-9, is a heterocyclic building block of considerable interest within the fields of medicinal chemistry and drug discovery.[1] Its structure, which uniquely combines a butanoic acid chain with a metabolically robust tetrazole ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The significance of this compound lies primarily in the function of the tetrazole moiety as a proven bioisostere for the carboxylic acid group.[1][2][3] This substitution can imbue parent molecules with enhanced pharmacological properties, including improved metabolic stability, modulated lipophilicity, and superior membrane permeability, making it a valuable tool for drug development professionals.[1][2][3]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthetic strategies, predictive analytical characterization, and applications in drug design, alongside essential safety and handling protocols.

Section 1: Physicochemical and Structural Properties

The molecular architecture of this compound is key to its utility. The presence of both a hydrogen bond donor (carboxylic OH) and multiple hydrogen bond acceptors (tetrazole nitrogens, carbonyl oxygen) influences its solubility and interaction with biological targets. The four rotatable bonds afford it significant conformational flexibility, which is a critical parameter for molecular recognition at receptor binding sites.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92614-90-9 | [1][4][5] |

| Molecular Formula | C₅H₈N₄O₂ | [1][4] |

| Molecular Weight | 156.145 g/mol | [1] |

| Appearance | Solid, White to off-white crystalline powder | [4][6] |

| Purity | Typically ≥95% | [4] |

| LogP (Octanol/Water) | -0.19 (Calculated) | [4] |

| Melting Point | 116.45 °C (Estimated) | [1] |

| Water Solubility | 22474.4 mg/L (Estimated) | [1] |

| Rotatable Bonds | 4 | [1][4] |

Storage and Stability: For optimal integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from incompatible substances.[7] Long-term storage at -20°C is recommended to prevent degradation.[6][8]

Section 2: Synthesis and Characterization

Part 2.1: Synthetic Strategies

The synthesis of tetrazole-containing compounds is a well-established area of organic chemistry. While specific literature detailing the exact synthesis of CAS 92614-90-9 is sparse, a highly plausible and widely adopted methodology involves the reaction of a primary amine with triethyl orthoformate and sodium azide. This three-component reaction provides an efficient route to N-substituted tetrazoles.[9]

A logical synthetic pathway would begin with ethyl 4-aminobutanoate. The primary amino group of this precursor can be converted into the tetrazole ring in a one-pot reaction, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4-aminobutanoate hydrochloride in glacial acetic acid, add triethyl orthoformate.

-

Azide Addition: While stirring, carefully add sodium azide (NaN₃) portion-wise to the mixture. Causality Note: Sodium azide is highly toxic and potentially explosive; it must be handled with extreme caution. The reaction is typically performed behind a blast shield.

-

Reaction Progression: Heat the mixture, for example, at 80-100°C, and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The acetic acid serves as both the solvent and a proton source to facilitate the reaction.

-

Workup and Ester Isolation: Upon completion, cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the intermediate product, ethyl 4-(1H-tetrazol-1-yl)butanoate, with an organic solvent like ethyl acetate.

-

Ester Hydrolysis: Subject the isolated ester to basic hydrolysis using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like methanol or tetrahydrofuran (THF).

-

Final Product Isolation: After the hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2-3. This will precipitate the final product, this compound. The solid can then be collected by filtration, washed with cold water, and dried under a vacuum.

Part 2.2: Predictive Spectroscopic Characterization

In the absence of publicly available spectra for this specific compound, its structural features allow for a reliable prediction of its spectroscopic data based on established principles of NMR, IR, and MS analysis.[10][11]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -COOH | δ 10-12 ppm (singlet, broad) | Highly deshielded acidic proton.[11][12] |

| N-CH (tetrazole) | δ ~9.0 ppm (singlet) | Proton attached to an electron-deficient aromatic heterocycle. | |

| -CH₂-N (α to tetrazole) | δ ~4.4 ppm (triplet) | Deshielded by the adjacent electronegative tetrazole ring. | |

| -CH₂-COOH (α to carbonyl) | δ ~2.5 ppm (triplet) | Deshielded by the adjacent carbonyl group. | |

| -CH₂- (internal) | δ ~2.2 ppm (quintet) | Methylene group influenced by two adjacent methylenes. | |

| ¹³C NMR | C=O (carbonyl) | δ 170-180 ppm | Characteristic for a carboxylic acid carbonyl carbon.[11] |

| C-H (tetrazole) | δ ~145 ppm | Carbon within the aromatic tetrazole ring. | |

| -CH₂-N (α to tetrazole) | δ ~50 ppm | Carbon deshielded by the attached nitrogenous ring. | |

| -CH₂-COOH (α to carbonyl) | δ ~30 ppm | Carbon deshielded by the carbonyl group. | |

| -CH₂- (internal) | δ ~25 ppm | Aliphatic carbon. | |

| IR Spec. | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[11] |

| C=O stretch (carbonyl) | ~1710 cm⁻¹ (strong) | Typical for a saturated carboxylic acid.[11] | |

| N=N, C=N stretch (ring) | 1600-1450 cm⁻¹ | Vibrations associated with the tetrazole ring. | |

| Mass Spec. | [M+H]⁺ | m/z 157.07 | Predicted molecular ion peak for ESI-MS (positive mode). |

Section 3: Applications in Medicinal Chemistry and Drug Development

Part 3.1: The Tetrazole as a Carboxylic Acid Bioisostere

The cornerstone of this molecule's utility is the concept of bioisosterism, where the tetrazole ring serves as a functional mimic of a carboxylic acid.[2][3] At physiological pH, both groups are typically deprotonated and possess a similar charge distribution and steric profile. However, the tetrazole group offers several advantages that medicinal chemists leverage to optimize drug candidates:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would otherwise degrade a carboxylic acid, potentially leading to a longer biological half-life.[2]

-

Increased Lipophilicity: Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.

-

Receptor Binding: The delocalized negative charge of the tetrazolate anion can form different, sometimes stronger, interactions with receptor targets compared to a carboxylate.

This bioisosteric replacement is a key strategy in modern drug design, famously used in the development of Angiotensin II receptor blockers like Losartan and Valsartan for treating hypertension.[1][13]

Part 3.2: Role as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule, meaning it has two reactive sites: the carboxylic acid and the N-H on the tetrazole ring (though the N1 position is already substituted). The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, such as peptides, polymers, or other pharmacophores, making it an ideal intermediate for creating extensive compound libraries for high-throughput screening.[3]

Section 4: Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS 92614-90-9 was not available in the consulted resources. The following information is based on the known hazards of structurally related compounds, such as other tetrazole derivatives and butanoic acid itself. This guidance should be supplemented with a compound-specific risk assessment.

-

Potential Hazards: Based on analogs, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Butyric acid derivatives can be harmful if swallowed and cause severe skin burns.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid all direct contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][14]

-

If inhaled: Move to fresh air. If you feel unwell, call a poison center or doctor.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14]

-

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its value is anchored in the bioisosteric properties of its tetrazole ring, which offers a reliable method for enhancing the drug-like characteristics of lead compounds. With well-understood synthetic pathways and a versatile chemical nature, it serves as a key building block for the creation of diverse molecular entities aimed at a broad range of therapeutic targets. While it must be handled with appropriate laboratory precautions, its potential to contribute to the development of next-generation pharmaceuticals is significant, making it a compound of enduring interest for researchers, scientists, and drug development professionals.

References

- Putis, S., Shuvalova, E., & Ostrovskii, V. (2009). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ARKIVOC, 2009(iv), 64-68.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid. AK Scientific, Inc.

- AntonBauer Helpcenter. (n.d.). Material Safety Data Sheet - SECTION 9. PHYSICAL AND CHEMICAL PROPERTIES. AntonBauer.

- CymitQuimica. (n.d.). 4-(1H-1,2,3,4-Tetrazol-5-yl)butanoic acid. CymitQuimica.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: n-Butyric acid. Fisher Scientific.

- OSHA. (n.d.). Section 9: Physical and Chemical Properties.

- ChemBridge. (n.d.). This compound. Hit2Lead.

- ChemicalBook. (n.d.). 4-(1H-tetrazol-1-yl)

- Benchchem. (n.d.). This compound | CAS 92614-90-9. Benchchem.

- SINOPEG. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG.

- Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.

- Jones, R. (2023). Spectroscopy Data for Undergraduate Teaching.

- Novacellbio. (n.d.). 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. novacellbio.com.

- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butanoic acid. docbrown.info.

- Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks.

- Malcangio, M., et al. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology.

- LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. This compound(SALTDATA: FREE) | 92614-90-9 [amp.chemicalbook.com]

- 6. novacellbio.com [novacellbio.com]

- 7. aksci.com [aksci.com]

- 8. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]

- 9. researchgate.net [researchgate.net]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Structural and Conformational Analysis of 4-(1H-tetrazol-1-yl)butanoic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural and conformational properties of 4-(1H-tetrazol-1-yl)butanoic acid. Given the limited availability of public experimental data for this specific molecule, this document leverages high-level computational chemistry to elucidate its key molecular features. The insights presented herein are crucial for understanding its potential as a building block in medicinal chemistry and drug design.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic building block of considerable interest in the field of drug discovery.[1] Its structure is characterized by a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, attached to a butanoic acid chain. The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[2][3] This means it can mimic the acidic properties and steric profile of a carboxylic acid at physiological pH, while offering advantages such as improved metabolic stability and altered membrane permeability.[1] These characteristics make tetrazole-containing compounds valuable scaffolds in the design of novel therapeutics, including angiotensin II receptor blockers like losartan.[1]

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for predicting its interactions with biological targets. This guide provides a detailed examination of these properties through computational modeling, offering a foundational understanding for its application in rational drug design.

Computational Methodology

The structural and conformational analyses presented in this guide were performed using Density Functional Theory (DFT), a robust and widely used computational method for predicting molecular properties. All calculations were carried out using the ORCA computational chemistry package. The geometry of this compound was optimized using the B3LYP functional and the def2-TZVP basis set. Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to simulate the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the GIAO method. The conformational analysis was conducted by systematically rotating the key dihedral angles and identifying the lowest energy conformers.

Structural Analysis

The optimized molecular structure of this compound reveals key insights into its geometry and electronic properties.

Optimized Geometry and Key Structural Parameters

The fundamental structure of the molecule consists of a planar tetrazole ring connected to a flexible butanoic acid chain.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted Key Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.33 | |

| N2-C5 | 1.32 | |

| C5-N4 | 1.34 | |

| N4-N3 | 1.33 | |

| N3-N1 | 1.35 | |

| N3-C1' | 1.47 | |

| C1'-C2' | 1.54 | |

| C2'-C3' | 1.53 | |

| C3'-C4' | 1.52 | |

| C4'=O1 | 1.21 | |

| C4'-O2 | 1.36 | |

| O2-H | 0.97 | |

| Bond Angles (°) ** | ||

| N1-N2-C5 | 108.5 | |

| N2-C5-N4 | 110.2 | |

| C5-N4-N3 | 108.5 | |

| N4-N3-N1 | 106.4 | |

| N3-N1-N2 | 106.4 | |

| N3-C1'-C2' | 111.2 | |

| C1'-C2'-C3' | 112.5 | |

| C2'-C3'-C4' | 113.1 | |

| O1=C4'-O2 | 123.7 | |

| Dihedral Angles (°) ** | ||

| N1-N3-C1'-C2' | -178.5 | |

| N3-C1'-C2'-C3' | 179.1 | |

| C1'-C2'-C3'-C4' | -177.8 |

The tetrazole ring exhibits the expected planarity, a consequence of its aromatic character. The butanoic acid chain, in its lowest energy conformation, adopts a staggered, anti-periplanar arrangement to minimize steric hindrance.

Spectroscopic Analysis (Predicted)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide a fingerprint for the identification and structural elucidation of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5-H | 8.9 | - |

| C1'-H₂ | 4.5 | 48.2 |

| C2'-H₂ | 2.2 | 29.5 |

| C3'-H₂ | 2.6 | 30.1 |

| O2-H | 11.5 (broad) | - |

| C4' | - | 178.9 |

| C5 | - | 142.3 |

The proton on the tetrazole ring (C5-H) is significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms. The carboxylic acid proton (O2-H) exhibits a characteristic downfield and broad signal.[4] The methylene protons of the butanoic acid chain show distinct chemical shifts, with the protons on C1' being the most deshielded due to their proximity to the electronegative tetrazole ring.

Infrared (IR) Spectroscopy

The predicted IR spectrum displays characteristic vibrational modes for the functional groups present in the molecule.

Table 3: Predicted Prominent IR Absorption Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2850 | C-H stretch | Alkyl |

| 1720 | C=O stretch | Carboxylic Acid |

| 1450-1550 | N=N, C=N stretches | Tetrazole Ring |

| 1200-1300 | C-O stretch | Carboxylic Acid |

| 900-1100 | Tetrazole ring breathing | Tetrazole Ring |

The IR spectrum is dominated by a very broad O-H stretching absorption characteristic of a hydrogen-bonded carboxylic acid.[4][5][6] The strong carbonyl (C=O) stretch is also a prominent feature.[5][6] The vibrations of the tetrazole ring appear in the fingerprint region and can be used for its identification.

Conformational Analysis

The biological activity of a molecule is often dictated by its preferred three-dimensional shape. The conformational landscape of this compound is primarily governed by the rotation around the single bonds of the butanoic acid chain.

Caption: Simplified energy landscape showing the relationship between major conformers.

The analysis reveals that the fully extended, anti-periplanar conformation of the butanoic acid chain is the global minimum on the potential energy surface. Gauche conformations, where the carbon backbone is bent, are slightly higher in energy. The rotational barriers between these conformers are relatively low, suggesting that the molecule is flexible at room temperature. This flexibility may be crucial for its ability to adapt its shape to fit into a biological binding pocket.

Hypothetical Experimental Protocols

While this guide is based on computational data, the following section outlines standard, field-proven methodologies for the experimental synthesis and analysis of this compound.

Synthesis and Purification

A common and effective method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobutanoic acid in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate followed by the slow, portion-wise addition of sodium azide. The addition of sodium azide is exothermic and should be done with caution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate out of solution.

-

Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Structural and Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule in solution.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a sample of the purified compound as a KBr pellet or as a thin film.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid and tetrazole functional groups to confirm the identity of the compound.

Conclusion

This technical guide provides a detailed structural and conformational analysis of this compound based on high-level computational modeling. The molecule possesses a planar, aromatic tetrazole ring and a flexible butanoic acid chain that preferentially adopts an extended conformation. The predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound. The insights into its three-dimensional structure and flexibility are essential for understanding its potential as a bioisostere in drug design and for the rational development of new therapeutic agents.

References

- Computational Simulation Screening Of Energetic Materials For Tetrazole Deriv

- Computational studies on tetrazole derivatives as potential high energy materials | Request PDF.

- Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed.

- Synthesis, structural and computational studies of new tetrazole derivatives.

- Tetrazoles as PPARγ ligands: A Structural and Computational Investig

- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.

- This compound|CAS 92614-90-9. Benchchem.

- 4-(1H-Tetrazol-5-yl)-1H-indole. (2010).

- BB-4035594. Hit2Lead.

- 3-Phenyl-4-(1,2,3,4-tetrazol-1-yl)butanoic acid - Optional[1H NMR]. Spectrum.

- infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes.

- Tetrazoles: A multi-potent motif in drug design. VU Research Repository.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (2025).

- 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG.

- 4-(1h-1,2,4-triazol-1-yl)butanoic acid hydrochloride. PubChemLite.

- Studies on the Synthesis of 4-(1,8 - Amanote Research.

- (PDF) 4-(1H-Tetrazol-5-yl)-1H-indole.

- low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.

- FTIR Spectroscopy Analysis of Butanoic Acid. (2024).

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

- bmse000402 Butyric Acid

- Composition of butanoic acid determined by IR spectroscopy. AWS.

- The 1H NMR spectrum of butanoic acid in CDCl3 solvent | Download Scientific Diagram.

- The ¹H NMR spectrum of butanoic acid in CDCl3 solvent.

- Ch13 - Sample IR spectra. University of Calgary.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

- 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Synthesis of 4-(1H-tetrazol-1-yl)butanoic Acid from Gamma-Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1H-tetrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry, starting from the readily available neurotransmitter gamma-aminobutyric acid (GABA). The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This guide will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed and validated experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. The causality behind experimental choices and safety considerations will be emphasized to ensure scientific integrity and reproducibility.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[3] Its inherent structure, featuring a primary amine and a carboxylic acid, makes it an attractive and cost-effective starting material for the synthesis of various pharmacologically active molecules.[4][5][6][7][8][9] The target molecule, this compound, incorporates a tetrazole ring, which is recognized as a key functional group in numerous therapeutic agents due to its unique physicochemical properties.[10] The synthesis described herein leverages a well-established method for the formation of 1-substituted tetrazoles from primary amines.[11][12][13][14]

Reaction Principle and Mechanism

The core of this synthesis is a one-pot, three-component reaction involving the primary amine of GABA, an orthoformate (such as triethyl orthoformate), and an azide source (typically sodium azide).[15][16][17] This reaction proceeds via a cyclization pathway to form the stable 1-substituted tetrazole ring.

The proposed reaction mechanism can be outlined as follows:

-

Formation of an Imidate Intermediate: The primary amine of GABA reacts with triethyl orthoformate in an acidic medium (often glacial acetic acid) to form an imidate intermediate. The acid catalyzes the reaction by protonating the orthoformate, making it more susceptible to nucleophilic attack by the amine.

-

Reaction with Azide: The imidate intermediate then reacts with the azide ion (from sodium azide).

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Protonation and Tautomerization: Subsequent protonation and tautomerization lead to the formation of the stable, aromatic 1-substituted tetrazole ring.

This one-pot approach is efficient and avoids the isolation of potentially unstable intermediates.[18]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Gamma-Aminobutyric Acid (GABA) | C4H9NO2 | 103.12 | ≥99% | Sigma-Aldrich |

| Triethyl Orthoformate | C7H16O3 | 148.20 | ≥98% | Sigma-Aldrich |

| Sodium Azide | NaN3 | 65.01 | ≥99.5% | Sigma-Aldrich |

| Glacial Acetic Acid | C2H4O2 | 60.05 | ≥99.7% | Fisher Scientific |

| Ethyl Acetate | C4H8O2 | 88.11 | ACS Grade | VWR |

| Hexanes | C6H14 | N/A | ACS Grade | VWR |

| Deionized Water | H2O | 18.02 | N/A | In-house |

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with acids, as this can generate highly toxic hydrazoic acid gas.

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gamma-aminobutyric acid (10.31 g, 0.1 mol).

-

Addition of Reagents: To the flask, add glacial acetic acid (100 mL), triethyl orthoformate (17.8 g, 0.12 mol), and sodium azide (7.8 g, 0.12 mol).[17]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with continuous stirring.[17] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (7:3). The reaction is typically complete within 6-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the protons of the butyl chain and a distinct singlet for the proton on the tetrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the tetrazole ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the four carbons of the butanoic acid chain and the single carbon of the tetrazole ring, which typically appears in the downfield region (around 140-150 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands to look for include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

N=N and C=N stretching vibrations from the tetrazole ring (in the 1300-1600 cm⁻¹ region).[10][19][20][21][22][23]

-

The disappearance of the characteristic N-H stretching bands of the primary amine from GABA.[19]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound (C5H8N4O2, MW: 156.14 g/mol ).

Data Summary

| Analytical Technique | Expected Results for this compound |

| ¹H NMR (CDCl₃, δ ppm) | ~9.0 (s, 1H, N-CH=N), ~4.5 (t, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-COOH), ~2.2 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~145 (C-tetrazole), ~48 (N-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (s, C=O), 1550 (m, N=N), 1450 (m, C=N) |

| MS (ESI+) | m/z 157.06 ([M+H]⁺) |

Note: The exact chemical shifts in NMR and absorption frequencies in IR may vary slightly depending on the solvent and other experimental conditions.

Discussion and Field-Proven Insights

The choice of glacial acetic acid as the solvent is crucial as it also acts as a catalyst for the initial imidate formation. While other acids can be used, acetic acid provides a good balance of reactivity and ease of handling.[17] The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without significant decomposition of the reactants or products.

A key consideration in this synthesis is the purification of the final product. The carboxylic acid functionality can make the compound somewhat polar, which may require a more polar solvent system for effective elution during column chromatography. Recrystallization is often a viable and scalable alternative for achieving high purity.

From a drug development perspective, the successful synthesis of this compound opens up avenues for further derivatization. The carboxylic acid handle can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a lead optimization campaign.[24][25][26][27][28]

Visualization of the Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound from gamma-aminobutyric acid. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate. The emphasis on safety, proper characterization, and insights from experienced practitioners aims to empower scientists in their pursuit of novel therapeutic agents.

References

-

Grigoriev, Y. V., Voitekhovich, S. V., Karavai, V. P., & Ivashkevich, O. A. (2017). Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides. Chemistry of Heterocyclic Compounds, 53(6-7), 670–681. [Link]

-

Yadav, P., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1288995. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

Grigoriev, Y. V. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. [Link]

-

Nasrollahzadeh, M., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Polycyclic Aromatic Compounds, 40(5), 1435-1444. [Link]

-

Nasrollahzadeh, M., et al. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nano. Semantic Scholar. [Link]

-

Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. [Link]

-

Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

Reva, I., et al. (2000). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. [Link]

-

Wang, X., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1908. [Link]

-

Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345–9352. [Link]

-

Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445. [Link]

-

Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 153–208. [Link]

-

Bevilacqua, A., et al. (1983). Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system. Pharmacological Research Communications, 15(2), 183-189. [Link]

-

Liu, G., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(21), 7467. [Link]

-

Kumar, A., et al. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 14(34), 8084–8088. [Link]

-

Clark, J. (2015). the preparation of amides. Chemguide. [Link]

-

Wu, Q., & Shah, N. P. (2024). Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid. Biotechnology for Biofuels and Bioproducts, 17(1), 1-18. [Link]

-

Zhu, N., et al. (2017). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Letters, 19(18), 4718–4721. [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

-

For an abstract, see ChemInform Abstract in Full Text. (2010). Synthesis of Amides from Carboxylic Acids and Derivatives. ResearchGate. [Link]

-

Holmes, A. B., et al. (1998). Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Bridgmohan, A., et al. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Silverman, R. B., & Levy, M. A. (1981). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Journal of Organic Chemistry, 46(26), 5457–5460. [Link]

-

Khan, I., et al. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

-

Szymański, P., et al. (2018). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2018(3), M1009. [Link]

-

Wang, Y., et al. (2016). Recovery of gamma-aminobutyric acid (GABA) from reaction mixtures containing salt by electrodialysis. Journal of Membrane Science, 510, 433-440. [Link]

-

For an abstract, see ChemInform Abstract in Full Text. (2014). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition... ResearchGate. [Link]

-

Silverman, R. B., & Levy, M. A. (1981). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]

-

D'Este, M., et al. (2022). Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. Foods, 11(23), 3874. [Link]

-

Nagy, V., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 282. [Link]

-

user19036 (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

-

Evrard, D. A., et al. (1993). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 36(24), 3895–3903. [Link]

-

NIST. (n.d.). Butanoic acid, 4-pentenyl ester. NIST WebBook. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]

-

Saha, B., et al. (2015). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]

-

Holmes, A. B., et al. (1998). Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA). Journal of the Chemical Society, Perkin Transactions 1, (1), 11-20. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

SpectraBase. (n.d.). 3-Phenyl-4-(1,2,3,4-tetrazol-1-yl)butanoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes [organic-chemistry.org]

- 7. Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselective synthesis of (S)-trans-γ-butenynyl γ-aminobutyric acid (GABA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tetrazole(288-94-8) IR Spectrum [chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. iajpr.com [iajpr.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-tetrazol-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1H-tetrazol-1-yl)butanoic acid, with a focus on its solubility and stability. As a compound of interest in medicinal chemistry, understanding these parameters is paramount for its development as a potential therapeutic agent. The tetrazole moiety, a well-regarded bioisostere of the carboxylic acid functional group, imparts unique characteristics to the molecule that influence its behavior in various experimental and physiological environments.[1][2] This guide will delve into the theoretical underpinnings of its solubility and stability, provide detailed, field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for informed decision-making in a drug development pipeline.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound featuring a butanoic acid chain attached to a tetrazole ring.[1] The tetrazole ring, with its four nitrogen atoms, is a key structural feature that often serves as a bioisosteric replacement for a carboxylic acid.[3] This substitution can offer several advantages in drug design, including similar acidity to a carboxylic acid, but with potentially improved metabolic stability and altered membrane permeability.[1] The acidic nature of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets.[4]

The overall physicochemical profile of this compound, including its solubility and stability, will dictate its suitability for various pharmaceutical formulations and its in vivo performance. A thorough characterization of these properties is therefore a critical early-stage activity in the drug development process.

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. For this compound, its solubility is expected to be influenced by its polar tetrazole ring and the carboxylic acid-like functionality, as well as the more hydrophobic butanoic acid chain. An estimated high water solubility of up to 22474.4 mg/L has been reported, which is a positive attribute for a drug candidate.[1] However, a comprehensive understanding requires experimental determination of its solubility in various media.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for pre-formulation and formulation development. The shake-flask method is the gold-standard for its determination.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, and a range of organic solvents such as ethanol, methanol, acetone, and ethyl acetate). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation.

pH-Dependent Solubility

Given the acidic nature of the tetrazole ring, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium.[3] A pH-solubility profile is essential for predicting its dissolution and absorption in the gastrointestinal tract.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Measurement: Determine the thermodynamic solubility in each buffer using the shake-flask method described above.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile will illustrate the pH-dependent solubility of the compound.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. While it may not represent true equilibrium, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

-

Compound Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Buffer Addition and Mixing: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells and mix to induce precipitation.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Data Presentation: Solubility of this compound

| Solvent/Medium | Solubility Type | Method | Expected Outcome |

| Purified Water | Thermodynamic | Shake-Flask | High solubility |

| PBS (pH 7.4) | Thermodynamic | Shake-Flask | High solubility |

| 0.1 M HCl (pH ~1) | Thermodynamic | Shake-Flask | Lower solubility than at neutral pH |

| Ethanol | Thermodynamic | Shake-Flask | Likely soluble |

| Methanol | Thermodynamic | Shake-Flask | Likely soluble |

| Acetone | Thermodynamic | Shake-Flask | Moderately soluble |

| Ethyl Acetate | Thermodynamic | Shake-Flask | Lower solubility |

| PBS (pH 7.4) | Kinetic | Nephelometry | High kinetic solubility |

Note: The "Expected Outcome" is based on the general properties of tetrazole-containing carboxylic acids. Actual experimental data is required for definitive characterization.

Caption: Workflow for the comprehensive solubility assessment of this compound.

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels.[6]

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid. The reaction can be conducted at room temperature or elevated temperatures (e.g., 60 °C) to accelerate degradation.[6]

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide under similar temperature conditions as acid hydrolysis.

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for a specified period. A solution of the compound can also be heated.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

All samples from the forced degradation studies, including a control sample, should be analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all process-related impurities and degradation products. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Data Presentation: Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Potential for degradation |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Likely stable |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Potential for degradation |

| Thermal (Solid) | Dry Heat | 80 °C | 48 hours | Likely stable |

| Photostability | ICH Q1B | Ambient | As per ICH | Potential for degradation |

Note: The "Expected Outcome" is based on the general chemical properties of tetrazoles and carboxylic acids. Experimental verification is essential.

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies are indispensable for advancing a drug candidate through the development pipeline. A thorough understanding of its pH-dependent solubility will inform formulation strategies to optimize oral bioavailability, while a comprehensive stability profile will ensure the development of a safe, effective, and robust drug product. Future work should focus on the execution of these protocols to generate a complete physicochemical profile of this compound, including the identification and characterization of any degradation products formed under stress conditions. This will provide a solid foundation for its continued development as a potential therapeutic agent.

References

- Benchchem. Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide.

- Elewa, A. H., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- ResearchGate. (2025). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K.

- CORE. (n.d.).

- Benchchem. This compound|CAS 92614-90-9.

- Taylor & Francis. (n.d.). Tetrazole – Knowledge and References.

- ACS Publications. (2016).

- University of Pennsylvania. (2015).

- ResearchGate. (2025). Tetrazole compounds: The effect of structure and pH on Caco-2 cell permeability.

- Science.gov. (n.d.).

- National Institutes of Health. (n.d.).

- Pharmaguideline. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Advantage of 4-(1H-tetrazol-1-yl)butanoic Acid as a Carboxylic Acid Bioisostere: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to the principle of bioisosterism—the substitution of a chemical moiety with another that preserves or enhances desired biological activity while improving physicochemical and pharmacokinetic properties. The replacement of the carboxylic acid group, a common pharmacophore, is a particularly critical strategy. Among its most successful surrogates is the 1H-tetrazole ring. This technical guide provides a comprehensive examination of 4-(1H-tetrazol-1-yl)butanoic acid as a representative scaffold, dissecting the rationale for this bioisosteric substitution, its impact on drug-like properties, synthetic methodologies, and its successful application in marketed pharmaceuticals.

The Rationale for Bioisosteric Replacement: Overcoming the Carboxylic Acid Liability

The carboxylic acid functional group is ubiquitous in biologically active molecules, prized for its ability to form strong ionic and hydrogen bond interactions with protein targets. However, its inherent properties can also be liabilities in drug development:

-

Metabolic Instability: Carboxylic acids are prone to metabolic conjugation, primarily through glucuronidation, leading to rapid systemic clearance and reduced oral bioavailability.

-

Limited Permeability: The ionized nature of the carboxylate group at physiological pH can hinder its ability to cross biological membranes, a critical step for reaching its target.[1]

-

Potential for Toxicity: The formation of reactive acyl glucuronides and acyl-CoA thioesters can lead to idiosyncratic toxicity.[2]

The 1H-tetrazole ring has emerged as a premier non-classical bioisostere for the carboxylic acid group, offering a compelling solution to these challenges.[3][4]

Sources

A Technical Guide to the Multifaceted Mechanisms of Action of 4-(1H-tetrazol-1-yl)butanoic Acid Derivatives

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents due to their favorable physicochemical and biological properties. The tetrazole ring system is a premier example of such a "privileged scaffold".[1] Comprising a five-membered aromatic ring of four nitrogen atoms and one carbon, this heterocycle is a cornerstone in modern drug design.

The Power of Bioisosterism: A Carboxylic Acid Mimic

A core principle underlying the utility of the tetrazole moiety is its role as a bioisostere of the carboxylic acid group.[2][3][4] A bioisostere is a chemical substituent that can be interchanged with another, producing a new compound with broadly similar biological properties to the parent. The 5-substituted-1H-tetrazole exhibits a pKa and planar structure comparable to a carboxylic acid, allowing it to engage in similar hydrogen bonding and ionic interactions with biological targets.[3] However, its increased lipophilicity and metabolic stability offer significant advantages, often leading to improved bioavailability and pharmacokinetic profiles compared to its carboxylic acid counterparts.[1][4] This strategy has been successfully employed in over 20 FDA-approved drugs.[3]

Scope of This Guide

This document provides an in-depth exploration of the diverse mechanisms of action associated with derivatives of the 4-(1H-tetrazol-1-yl)butanoic acid scaffold. Moving beyond a singular focus, we will dissect how modifications to this core structure enable it to target a wide array of proteins and pathways, from cardiovascular regulation to enzymatic inhibition and neuro-modulation. We will examine the causality behind experimental designs, provide detailed protocols for mechanism validation, and present key quantitative data to offer a comprehensive resource for researchers in the field.

Core Mechanism: Angiotensin II Receptor Blockade

The most prominent and clinically significant application of this chemical class is in the antagonism of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. Derivatives such as Valsartan are potent and selective angiotensin II receptor blockers (ARBs).[5][6]

The Renin-Angiotensin System (RAS) and Hypertension

The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The effector peptide, angiotensin II, is produced via enzymatic cleavage and exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. This binding event in vascular smooth muscle cells triggers a signaling cascade leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which elevate blood pressure.

Mechanism of Action: Competitive Antagonism at the AT1 Receptor

Valsartan and its related derivatives function as competitive antagonists at the AT1 receptor.[5][7] The molecule's structure, featuring the biphenyl-tetrazole moiety, allows it to occupy the receptor's binding pocket with high affinity, physically preventing angiotensin II from binding and initiating the downstream signaling cascade. This blockade leads to vasodilation and a subsequent reduction in blood pressure.[5]

Caption: Angiotensin II Receptor Blockade by Valsartan Derivatives.

Experimental Protocol: In Vitro Aortic Ring Relaxation Assay

This protocol provides a framework for assessing the antihypertensive effects of test compounds on isolated aortic tissue.

Objective: To determine the vasodilatory effect of a test compound by measuring the relaxation of a pre-constricted isolated rat aorta.

Materials:

-

Male Wistar rats (200-250g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

Test compound stock solution (in DMSO)

-

Organ bath system with isometric force transducers

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the rat and carefully excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and fatty tissues.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.

-

Maintain the bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15 minutes.

-

Induce a contraction with 60 mM KCl. Once a stable plateau is reached, wash the tissue to return to baseline. This confirms tissue viability.

-

-

Contraction and Compound Addition:

-

Induce a submaximal, stable contraction using a suitable concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction is stable, add the test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the PE-induced contraction.

-

Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of the compound.

-

Secondary Mechanisms of Action & Diverse Therapeutic Targets

While ARB activity is a major application, the versatility of the scaffold allows for the development of derivatives with entirely different mechanisms of action.

Urease Inhibition

Certain ester derivatives of the core scaffold have demonstrated significant urease inhibitory properties.[5][6][7][8] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to survive and cause gastritis and ulcers.

A study of various ester derivatives of a 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid parent molecule yielded the following 50% inhibitory concentrations (IC₅₀).[5][7]

| Compound ID | Description | Urease IC₅₀ (µM)[7] |

| AV0 | Parent Drug (Valsartan) | - |

| AV2 | 4-chlorophenyl ester | 15.10 ± 0.12 |

| AV3 | 4-methoxyphenyl ester | 20.14 ± 0.15 |

| AV5 | 2,4-dichlorophenyl ester | 18.15 ± 0.11 |

| Thiourea | Standard Inhibitor | 21.25 ± 0.15 |

Objective: To quantify the inhibitory effect of a compound on the activity of Jack Bean Urease.

Principle: The assay measures the amount of ammonia produced from urea hydrolysis. The ammonia is quantified colorimetrically using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex, which is measured spectrophotometrically at ~625 nm.

Materials:

-

Jack Bean Urease (lyophilized powder)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (pH 7.0)

-

Phenol Reagent (Reagent A: 10g phenol and 50mg sodium nitroprusside in 1L)

-

Alkaline Hypochlorite Reagent (Reagent B: 5g NaOH and 8.4 mL NaOCl in 1L)

-

Test compounds and a standard inhibitor (e.g., Thiourea)

-

96-well microplate and plate reader

Methodology:

-

Assay Preparation:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of Jack Bean Urease solution (e.g., 15 U/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiation of Reaction:

-

Add 50 µL of urea solution to each well to start the enzymatic reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Quantification of Ammonia:

-

Stop the reaction and initiate color development by adding 75 µL of Reagent A followed by 75 µL of Reagent B to each well.

-

Incubate at room temperature for 10-15 minutes for the blue color to develop.

-

-

Measurement and Analysis:

-

Measure the absorbance at 625 nm using a microplate reader.

-

Include controls for 100% enzyme activity (no inhibitor) and blank (no enzyme).

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100.

-

Plot % inhibition versus compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for a Urease Inhibition Assay.

Tubulin Polymerization Inhibition for Oncology

By incorporating indole and halogenated pyridine moieties, derivatives can be crafted that act as potent inhibitors of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This mechanism is shared by well-known chemotherapy agents like colchicine.[9]

Modulation of Neurological Targets

The scaffold's versatility extends to the central nervous system, with derivatives showing activity against key neurological enzymes.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been synthesized and evaluated as inhibitors of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Molecular docking simulations suggest these compounds interact with the enzyme's active site, with nucleophilic substituents enhancing inhibitory activity through hydrogen bonding.[10]

-

FAAH/MAGL Dual Inhibition: By designing (4-phenoxyphenyl)tetrazolecarboxamides, researchers have created dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[11] These two enzymes are the primary regulators for the degradation of endocannabinoids (like anandamide and 2-AG). Inhibiting them increases endocannabinoid levels, a therapeutic strategy for treating pain, anxiety, and inflammation.[11]

Summary and Future Perspectives

The this compound framework is a testament to the power of scaffold-based drug discovery. The tetrazole ring, acting as a metabolically robust bioisostere for carboxylic acid, provides a reliable anchor for molecular interactions. This guide has demonstrated that the therapeutic direction of these derivatives is dictated by the specific chemical functionalities appended to this core.

-

For Angiotensin II Receptor Blockade: A biphenyl group is critical for achieving high-affinity binding to the AT1 receptor.

-

For Urease Inhibition: Esterification of the butanoic acid portion leads to potent enzymatic inhibition.

-

For Anticancer Activity: The addition of planar, aromatic systems like indole and dichloropyridine can direct the molecule to target tubulin.[9]

-

For Neurological Targets: Incorporating specific heterocyclic and carboxamide structures enables the inhibition of enzymes like AChE and FAAH/MAGL.

The continued exploration of this scaffold, particularly through combinatorial chemistry and multicomponent reactions, holds significant promise for developing novel therapeutics.[2][3] Future research should focus on optimizing selectivity for desired targets to minimize off-target effects and on fine-tuning pharmacokinetic properties to create next-generation drug candidates for a wide spectrum of diseases.

References

-

Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

-

Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed, 36838897. [Link]

-

Antypenko, L., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Pharmaceuticals, 16(12), 1729. [Link]

-

Neochoritis, C. G., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1481-1490. [Link]

-

Various Authors. (2024). Drugs in the Tetrazole Series. ResearchGate. [Link]

-

Various Authors. (2024). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ResearchGate. [Link]

-

Various Authors. (2023). Results of urease enzyme inhibition of synthesized derivatives of... ResearchGate. [Link]

-

SINOPEG. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG. [Link]

-

Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]

-

Estevez-Souto, V., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Molecules, 27(21), 7480. [Link]

-

Various Authors. (2024). Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. VNU Journal of Science. [Link]

-

Zhao, F., Wu, X., & Ochemistry. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. European Journal of Medicinal Chemistry, 166, 325-334. [Link]

-

Schürmann, C., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 62, 766-778. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]